molecular formula C8H12O2S B6271717 2-methyl-3-(thiolan-3-yl)prop-2-enoic acid CAS No. 1704481-72-0

2-methyl-3-(thiolan-3-yl)prop-2-enoic acid

Cat. No. B6271717
CAS RN: 1704481-72-0
M. Wt: 172.2
InChI Key:
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Description

2-Methyl-3-(thiolan-3-yl)prop-2-enoic acid, also known as thiopropionic acid, is an organic acid with a thiol group attached to a propionic acid. It is a naturally occurring substance that is found in some foods, and it has been studied for its potential applications in scientific research. In

Mechanism of Action

The mechanism of action of 2-methyl-3-(thiolan-3-yl)prop-2-enoic acidc acid is not fully understood, but it is believed to be related to its ability to form complexes with metal ions. It is thought that the thiol group of 2-methyl-3-(thiolan-3-yl)prop-2-enoic acidc acid can interact with the metal ions and alter the structure and activity of enzymes, which can lead to changes in the biochemical and physiological effects of the acid.
Biochemical and Physiological Effects
Thiopropionic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as phosphatases and proteases. Additionally, 2-methyl-3-(thiolan-3-yl)prop-2-enoic acidc acid has been found to increase the activity of other enzymes, such as DNA polymerases. Furthermore, 2-methyl-3-(thiolan-3-yl)prop-2-enoic acidc acid has been found to have an effect on the structure of proteins, which can affect the activity of enzymes.

Advantages and Limitations for Lab Experiments

The use of 2-methyl-3-(thiolan-3-yl)prop-2-enoic acidc acid in laboratory experiments has several advantages. It is a relatively stable and low-cost compound, and it is relatively easy to synthesize. Additionally, 2-methyl-3-(thiolan-3-yl)prop-2-enoic acidc acid is a relatively small molecule, which makes it easier to study the effects of its various components. However, 2-methyl-3-(thiolan-3-yl)prop-2-enoic acidc acid also has some limitations. It is not a particularly potent compound, and it is not very soluble in water, which can limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for the study of 2-methyl-3-(thiolan-3-yl)prop-2-enoic acidc acid. For example, further research could be done to study the effects of 2-methyl-3-(thiolan-3-yl)prop-2-enoic acidc acid on the activity of other enzymes, or to study the effects of 2-methyl-3-(thiolan-3-yl)prop-2-enoic acidc acid on the structure and stability of other proteins. Additionally, further research could be done to study the potential applications of 2-methyl-3-(thiolan-3-yl)prop-2-enoic acidc acid in medicine and biotechnology. Finally, further research could be done to study the potential uses of 2-methyl-3-(thiolan-3-yl)prop-2-enoic acidc acid as a fuel or energy source.

Synthesis Methods

Thiopropionic acid can be synthesized through a variety of methods, including the reaction of a thiol and an alkyne, the reaction of a thiol and an alkene, and the reaction of a thiol and an aldehyde. The most common method of synthesis is the reaction of a thiol and an aldehyde, which is known as the Aldol condensation. This reaction produces a 2-methyl-3-(thiolan-3-yl)prop-2-enoic acidc acid with a thiol group attached to the propionic acid molecule.

Scientific Research Applications

Thiopropionic acid has been studied for its potential applications in scientific research. It has been used as a model compound for studying enzyme-catalyzed reactions, and it has also been used to study the effects of thiols on the activity of enzymes. Additionally, 2-methyl-3-(thiolan-3-yl)prop-2-enoic acidc acid has been used to study the effects of thiols on the structure and stability of proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-3-(thiolan-3-yl)prop-2-enoic acid involves the introduction of a thiolane ring onto a propenoic acid molecule, followed by the addition of a methyl group to the 2-position of the propenoic acid.", "Starting Materials": [ "Propenoic acid", "3-Mercapto-1,2-propanediol", "Methylmagnesium bromide", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 3-(thiolan-3-yl)prop-2-enoic acid", "a. Dissolve 3-mercapto-1,2-propanediol in diethyl ether and add propenoic acid.", "b. Add a catalytic amount of hydrochloric acid and reflux the mixture for 24 hours.", "c. Extract the product with diethyl ether and wash with sodium hydroxide solution.", "d. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 3-(thiolan-3-yl)prop-2-enoic acid.", "Step 2: Synthesis of 2-methyl-3-(thiolan-3-yl)prop-2-enoic acid", "a. Dissolve 3-(thiolan-3-yl)prop-2-enoic acid in diethyl ether and add methylmagnesium bromide.", "b. Reflux the mixture for 24 hours and quench with water.", "c. Extract the product with diethyl ether and wash with sodium chloride solution.", "d. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 2-methyl-3-(thiolan-3-yl)prop-2-enoic acid." ] }

CAS RN

1704481-72-0

Product Name

2-methyl-3-(thiolan-3-yl)prop-2-enoic acid

Molecular Formula

C8H12O2S

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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